6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one
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Overview
Description
6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound that belongs to the phenoxazine family Phenoxazines are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with a suitable quinone derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are employed under conditions like acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, which have distinct properties and applications .
Scientific Research Applications
6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its optical properties.
Medicine: Explored for its anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and other optoelectronic devices
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-9-nitro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-10-nitro-5H-benzo[a]phenoxazin-5-one
Uniqueness
6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one stands out due to its cyclohexyl group, which imparts unique steric and electronic properties. This makes it more suitable for specific applications in organic electronics and medicinal chemistry compared to its analogs .
Properties
CAS No. |
89984-89-4 |
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Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-cyclohexylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C22H19NO2/c24-21-16-11-5-4-10-15(16)20-22(19(21)14-8-2-1-3-9-14)25-18-13-7-6-12-17(18)23-20/h4-7,10-14H,1-3,8-9H2 |
InChI Key |
MRCMPVLQOQHCST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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